N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide
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Description
“N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and a high degree of structural diversity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, P. T. Acharya and co-workers synthesized a series of N-(1, 3-benzothiazol-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives by using a simple and effective conventional technique .Molecular Structure Analysis
The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry . Changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis
Benzothiazole derivatives can be synthesized through various chemical reactions. For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity against various targets, includingMycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The specific interaction of this compound with its target would need further investigation.
Biochemical Pathways
Benzothiazole derivatives are known to impact various biochemical pathways, depending on their target
Pharmacokinetics
Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives have been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer activities . The specific effects of this compound would need further investigation.
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially influence the action of benzothiazole derivatives .
Future Directions
Benzothiazole derivatives, including “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide”, hold promise for future research due to their wide range of pharmacological properties . Further studies could focus on exploring their potential applications in various fields such as medicinal chemistry, pharmaceutical chemistry, and more .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[bis(2-methoxyethyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O5S2/c1-33-17-15-29(16-18-34-2)36(31,32)20-13-11-19(12-14-20)25(30)27-22-8-4-3-7-21(22)26-28-23-9-5-6-10-24(23)35-26/h3-14H,15-18H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGUKBYHYKBRHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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